molecular formula C15H18N2O4 B15133764 3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione

3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione

Cat. No.: B15133764
M. Wt: 290.31 g/mol
InChI Key: TUPFYWGZPRZLEI-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione is a complex organic compound with a unique structure that combines a quinazoline core with a hydroxy and methoxy substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione typically involves multi-step organic reactions One common method starts with the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base This intermediate then undergoes cyclization with a suitable reagent, such as an isocyanate, to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The methoxy group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized quinazolines.

Scientific Research Applications

3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzaldehyde: Shares the methoxy and hydroxy functional groups but lacks the quinazoline core.

    4-Hydroxy-3-methoxyphenylpropionic acid: Similar phenyl substitution pattern but different core structure.

    3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone: Similar functional groups but different overall structure.

Uniqueness

3-Hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione is unique due to its combination of a quinazoline core with specific hydroxy and methoxy substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

3-hydroxy-1-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione

InChI

InChI=1S/C15H18N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h6-9,12-13,20H,2-5H2,1H3

InChI Key

TUPFYWGZPRZLEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CCCCC3C(=O)N(C2=O)O

Origin of Product

United States

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